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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
5-Amino-6-nitroquinoline is a heterocyclic aromatic compound with the chemical formula

C₉H₇N₃O₂.[1] As a derivative of quinoline, a privileged scaffold in medicinal chemistry, this

molecule holds potential for exploration in drug discovery and materials science. The presence

of both an electron-donating amino group and an electron-withdrawing nitro group on the

quinoline core suggests interesting electronic and chemical properties. This guide provides a

comprehensive overview of the known theoretical and experimental properties of 5-Amino-6-
nitroquinoline. Due to a notable scarcity of dedicated research on this specific isomer, this

document also presents a comparative analysis with closely related and more extensively

studied amino-nitroquinoline derivatives to infer its potential characteristics.

Core Properties of 5-Amino-6-nitroquinoline
While detailed experimental and theoretical studies on 5-Amino-6-nitroquinoline are limited,

fundamental physicochemical data has been established.
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Property Value Source

Molecular Formula C₉H₇N₃O₂ NIST[1]

Molecular Weight 189.17 g/mol NIST[1]

CAS Number 35975-00-9 NIST[1]

Appearance Powder Sigma-Aldrich

Melting Point 272-273 °C (decomposes) Sigma-Aldrich
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Synthesis and Reactivity
General Synthetic Approaches
The synthesis of 5-Amino-6-nitroquinoline is not explicitly detailed in the reviewed literature.

However, general methods for the synthesis of amino-nitroquinolines provide a probable

synthetic pathway. This typically involves a multi-step process:

Synthesis of the Quinoline Core: The Skraup-Doebner-von Miller reaction is a classical

method for synthesizing the quinoline ring system from anilines and α,β-unsaturated

carbonyl compounds.[2]

Nitration: The introduction of a nitro group onto the quinoline ring is typically achieved

through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.

Reduction of a Nitro Group: The amino group is commonly introduced by the reduction of a

corresponding nitro-substituted precursor. A common reagent for this transformation is

stannous chloride (SnCl₂) in the presence of hydrochloric acid, which selectively reduces

one nitro group while leaving others intact, if present.[3][4]
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A plausible synthetic workflow for 5-Amino-6-nitroquinoline is illustrated below.

Substituted Aniline

Substituted Quinoline

Skraup-Doebner-von Miller Reaction

Di-nitro Substituted Quinoline

Nitration (HNO3/H2SO4)

5-Amino-6-nitroquinoline

Selective Reduction (e.g., SnCl2/HCl)

Click to download full resolution via product page

A generalized synthetic pathway for 5-Amino-6-nitroquinoline.

Reactivity
The electrochemical reduction of 5-amino-6-nitroquinoline has been investigated using

various voltammetric techniques at a carbon paste electrode, indicating its potential for

electrochemical applications or as a precursor in reductive cyclization reactions.

Spectroscopic Properties
Infrared (IR) and Mass Spectrometry (MS)
Experimental IR and electron ionization mass spectra for 5-Amino-6-nitroquinoline are

available through the NIST WebBook.[1] These data are crucial for the identification and

structural confirmation of the compound.

IR Spectrum: The IR spectrum would be expected to show characteristic peaks for the amino

(N-H stretching), nitro (asymmetric and symmetric N-O stretching), and aromatic (C-H and
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C=C stretching) functional groups.

Mass Spectrum: The mass spectrum provides the mass-to-charge ratio of the molecular ion

and its fragmentation pattern, confirming the molecular weight.

Due to the lack of publicly available detailed spectra, a table of specific peak assignments

cannot be provided at this time.

Theoretical Properties: A Comparative Approach
In the absence of dedicated theoretical studies on 5-Amino-6-nitroquinoline, we turn to

computational and experimental data from closely related isomers to infer its properties. The

electronic characteristics of substituted quinolines are heavily influenced by the nature and

position of their substituents.

Case Study: 8-Hydroxy-5-nitroquinoline
A comprehensive study of 8-hydroxy-5-nitroquinoline provides a valuable framework for

understanding the theoretical properties of a nitro-substituted quinoline.[5][6]

The theoretical properties of 8-hydroxy-5-nitroquinoline were investigated using Density

Functional Theory (DFT) with the B3LYP functional and various basis sets (6-31G, 6-311++G,

cc-pVDZ).[5] These calculations were used to optimize the molecular structure and predict

vibrational frequencies, NMR chemical shifts, and electronic properties.[6]

Vibrational Analysis: The calculated vibrational frequencies showed good agreement with

experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational

modes.[5][6]

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method was employed

to calculate the ¹H and ¹³C NMR chemical shifts, which were then compared with

experimental data.[5][6]

Electronic Properties: Time-dependent DFT (TD-DFT) was used to predict the UV-Vis

absorption spectrum and to determine the energies of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6]
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The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity,

kinetic stability, and electronic transitions of a molecule. For 8-hydroxy-5-nitroquinoline, the

HOMO and LUMO energies were calculated to understand charge transfer within the molecule.

[5][6] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

The relationship between molecular structure and electronic properties can be visualized as

follows:

Molecular Structure Computational Methods

Theoretical Properties

Substituent Position
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Relationship between molecular structure and theoretical properties.

Predicted Properties for 5-Amino-6-nitroquinoline
Based on the analysis of related compounds, we can predict the following for 5-Amino-6-
nitroquinoline:

Charge Distribution: The amino group at position 5 will act as an electron-donating group,

increasing the electron density of the quinoline ring system, particularly at the ortho and para

positions. Conversely, the nitro group at position 6 will act as a strong electron-withdrawing

group. This push-pull electronic effect is likely to result in a significant dipole moment and

potential for non-linear optical properties.
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Reactivity: The electron-rich regions of the molecule, influenced by the amino group, would

be susceptible to electrophilic attack, while the electron-deficient regions, influenced by the

nitro group, would be prone to nucleophilic attack. The Molecular Electrostatic Potential

(MEP) surface, if calculated, would visually represent these reactive sites.

Spectroscopy:

NMR: The protons on the quinoline ring will experience varied chemical shifts due to the

combined electronic effects of the amino and nitro groups. Protons closer to the amino

group are expected to be more shielded (shift to a lower ppm), while those nearer the nitro

group will be deshielded (shift to a higher ppm).

UV-Vis: The presence of the amino and nitro groups, which act as chromophores and

auxochromes, is expected to cause a bathochromic (red) shift in the UV-Vis absorption

spectrum compared to unsubstituted quinoline, leading to absorption at longer

wavelengths.

Potential Applications
Derivatives of amino-nitroquinoline are explored for various applications, which suggests

potential avenues for 5-Amino-6-nitroquinoline:

Pharmaceuticals: Quinoline derivatives are known for a wide range of biological activities,

including antimalarial, antibacterial, and anticancer properties.[7] The specific substitution

pattern of 5-Amino-6-nitroquinoline could modulate these activities.

Materials Science: The push-pull electronic nature of the molecule suggests potential for use

in the development of non-linear optical materials or as a component in organic light-emitting

diodes (OLEDs).

Precursor for Heterocyclic Synthesis: As demonstrated in recent literature, ortho-

nitroalkylaminoquinolines are valuable precursors for the synthesis of fused heterocyclic

systems like imidazoquinolines, which also have significant biological activities.

Conclusion
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5-Amino-6-nitroquinoline presents an intriguing molecular structure with potential for diverse

applications. While direct experimental and theoretical characterization remains sparse, a

comparative analysis with related compounds provides a solid foundation for predicting its

chemical, spectroscopic, and electronic properties. Further dedicated research, including

synthesis, single-crystal X-ray diffraction, comprehensive spectroscopic analysis, and high-

level DFT calculations, is necessary to fully elucidate the properties of this compound and

unlock its potential for future applications in science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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